3-bromo-4-[(oxetan-2-yl)methoxy]pyridine
Description
3-Bromo-4-[(oxetan-2-yl)methoxy]pyridine is a brominated pyridine derivative substituted with an oxetane-containing methoxy group at the 4-position. This compound combines the pyridine scaffold—a versatile heterocycle prevalent in pharmaceuticals and agrochemicals—with a bromine atom (electron-withdrawing group) and a polar oxetane-methoxy substituent. The oxetane ring enhances solubility and metabolic stability compared to traditional ethers, making it valuable in drug design . Its CAS number (1255713-79-1) and commercial availability highlight its relevance in medicinal chemistry research .
Properties
IUPAC Name |
3-bromo-4-(oxetan-2-ylmethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-8-5-11-3-1-9(8)13-6-7-2-4-12-7/h1,3,5,7H,2,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCNXEQOCTWGSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1COC2=C(C=NC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-[(oxetan-2-yl)methoxy]pyridine can be achieved through several synthetic routes. One common method involves the bromination of 4-[(oxetan-2-yl)methoxy]pyridine. This process typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-[(oxetan-2-yl)methoxy]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrogenated pyridine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Oxidized derivatives such as pyridine N-oxides.
Reduction Reactions: Hydrogenated pyridine derivatives.
Scientific Research Applications
3-bromo-4-[(oxetan-2-yl)methoxy]pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4-[(oxetan-2-yl)methoxy]pyridine involves its interaction with specific molecular targets. The bromine atom and the oxetane ring play crucial roles in its reactivity and binding affinity. The compound can act as a ligand, binding to metal centers or biological receptors, thereby modulating their activity. The methoxy linkage provides additional sites for hydrogen bonding and van der Waals interactions, enhancing its overall binding properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The compound’s structural and functional uniqueness is best understood through comparison with analogs. Below is an analysis of key derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Substituent Position and Electronic Effects
- 3-Bromo-4-(oxetan-2-yl)pyridine : Lacks the methoxy linker present in the target compound. The absence of the methoxy group reduces polarity and may decrease solubility, as observed in similar pyridines where ether linkages enhance bioavailability .
- PH-797804: Features a 3-bromo-4-[(2,4-difluorophenyl)methoxy]-6-methylpyridin-2-one scaffold.
- 3-Iodo-4-methoxypyridine : Substituting bromine with iodine increases molecular weight (332.98 vs. 268.08 g/mol for the target compound) and polarizability, which may enhance halogen bonding in target interactions but reduce synthetic accessibility .
Impact of Functional Groups on Binding and Activity
Evidence from SARS-CoV-2 Mpro inhibitor studies (Table 1) demonstrates that bromine addition to pyridine rings (e.g., compound II → VI) improves binding scores (ΔG = -6.56 kcal/mol vs. -6.31 kcal/mol) due to enhanced hydrophobic and halogen-bonding interactions . Similarly, replacing methoxy with oxetane-methoxy in the target compound likely optimizes binding by balancing polarity and steric bulk.
Table 1: Key Physicochemical and Binding Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
